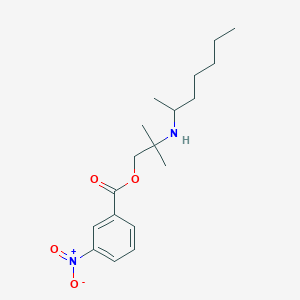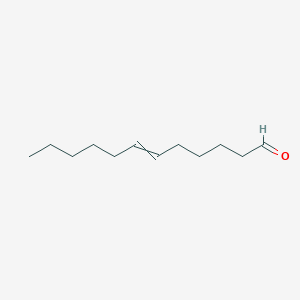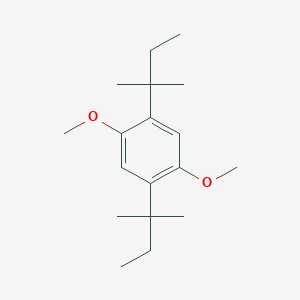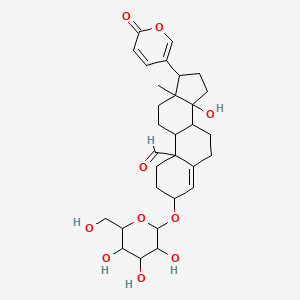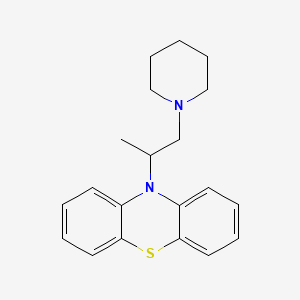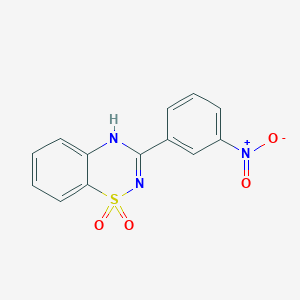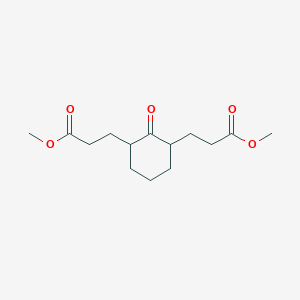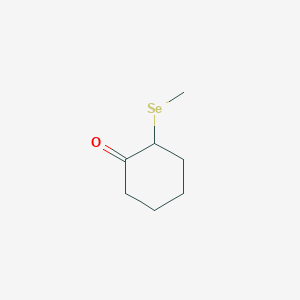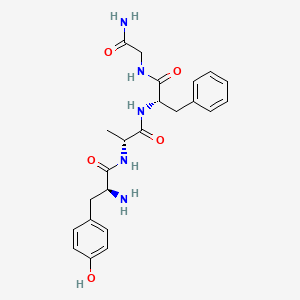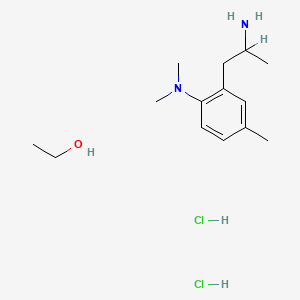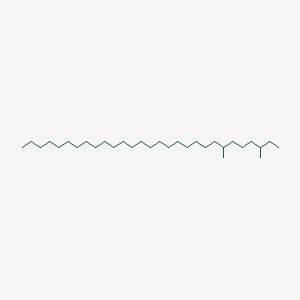![molecular formula C20H42ClNO3 B14443717 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride CAS No. 78693-48-8](/img/structure/B14443717.png)
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is an organic compound that features a dimethylamino group, an ethoxy group, and a hexadecanoic acid moiety. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexadecanoic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant and its interactions with cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride involves its interaction with molecular targets such as cell membranes and proteins. The dimethylamino group can interact with negatively charged sites on proteins, while the ethoxy and hexadecanoic acid moieties can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the hexadecanoic acid moiety.
Hexadecanoic acid:
Uniqueness
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a long-chain fatty acid allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
78693-48-8 |
|---|---|
Molekularformel |
C20H42ClNO3 |
Molekulargewicht |
380.0 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]hexadecanoic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20(22)23)24-18-17-21(2)3;/h19H,4-18H2,1-3H3,(H,22,23);1H |
InChI-Schlüssel |
ZSKKREPHPUFXQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


